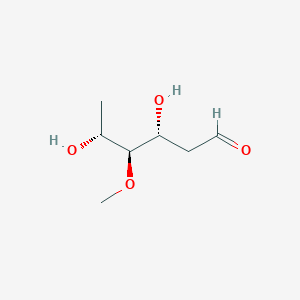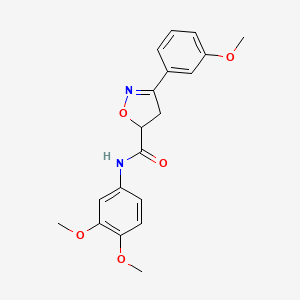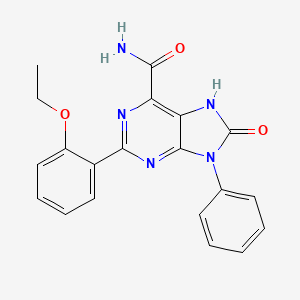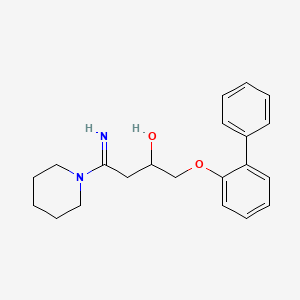
1-Ciclohexil-3-dodecilurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cyclohexyl-3-dodecylurea and related compounds involves complex reactions that contribute to its distinctive molecular architecture. Research on similar cyclohexane derivatives has demonstrated methods for constructing such molecules through reactions that often involve cyclohexane or its derivatives as starting materials or intermediates. For instance, studies on the synthesis of tricyclo[6.3.1.01,6]dodec-4-enes and polyimides from cyclohexane derivatives highlight the intricate steps and conditions necessary for creating complex structures, which could be analogous to those used in synthesizing 1-Cyclohexyl-3-dodecylurea (Shishido et al., 1986); (Yi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Cyclohexyl-3-dodecylurea has been characterized through techniques like X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and provide insights into its conformational preferences. For example, the molecular structure analysis of related nitrosoureas has shown how the cyclohexyl ring adopts specific conformations, influencing the overall molecular geometry (Smith et al., 1978).
Chemical Reactions and Properties
1-Cyclohexyl-3-dodecylurea participates in a variety of chemical reactions, reflecting its reactive functional groups. Studies on similar molecules have illustrated their ability to undergo transformations such as Diels-Alder reactions, indicating potential reactivity pathways for 1-Cyclohexyl-3-dodecylurea (Shishido et al., 1986).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, including those similar to 1-Cyclohexyl-3-dodecylurea, have been explored in various studies. These properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science (Yi et al., 1997).
Chemical Properties Analysis
The chemical properties of 1-Cyclohexyl-3-dodecylurea, including reactivity and stability, can be inferred from research on similar compounds. Such studies provide insights into how the molecule interacts with other chemical entities, its potential for participating in chemical reactions, and its stability under various conditions (Shishido et al., 1986).
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias y Antihipertensivas
La CDU es reconocida por sus propiedades de permeabilidad celular que exhiben efectos antiinflamatorios y antihipertensivos . Actúa como un inhibidor competitivo de la hidrolasa de epóxidos soluble (sEH), que es una enzima involucrada en la descomposición metabólica de los ácidos grasos. Al inhibir la sEH, la CDU ayuda a mantener los efectos beneficiosos de los ácidos epoxieicosatrienoicos (EET), que se sabe que regulan la presión arterial y las respuestas inflamatorias.
Investigación Farmacológica
En farmacología, la CDU se utiliza para estudiar el papel de la sEH en diversas enfermedades. Se ha demostrado que protege la vasculatura renal del daño inducido por la hipertensión . Esta aplicación es crucial para desarrollar estrategias terapéuticas para enfermedades cardiovasculares y comprender la farmacodinámica de los inhibidores de la sEH.
Investigación Bioquímica
La CDU sirve como una herramienta en la investigación bioquímica para investigar el metabolismo de los epóxidos de ácidos grasos. Ayuda a comprender las vías enzimáticas y el papel de las hidrolasas de epóxidos en la fisiología humana .
Investigación Médica
La CDU se utiliza en la investigación médica, particularmente en el estudio de la salud renal y la prevención de la nefropatía diabética. Se ha demostrado que tiene efectos protectores contra el daño renal en modelos animales .
Aplicaciones Industriales
En entornos industriales, la CDU y los compuestos relacionados se exploran por su posible uso en la síntesis de polímeros y otros materiales que requieren propiedades químicas específicas .
Mecanismo De Acción
Target of Action
1-Cyclohexyl-3-dodecylurea, also known as CDU, is a cell-permeable 1,3-disubstituted urea compound . The primary target of CDU is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in physiological processes such as inflammation and blood pressure regulation .
Mode of Action
CDU acts as a strong, selective, competitive, and tight-binding transition-state analog inhibitor of soluble epoxide hydrolase . By inhibiting sEH, CDU prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .
Biochemical Pathways
The inhibition of sEH by CDU leads to an increase in the levels of EETs . EETs are involved in various biochemical pathways, including those that regulate inflammation and vascular tone. Therefore, the increase in EETs levels can lead to anti-inflammatory and anti-hypertensive effects .
Result of Action
The inhibition of sEH and the subsequent increase in EETs levels result in anti-inflammatory and anti-hypertensive effects . For instance, CDU has been reported to decrease human vascular smooth muscle cell proliferation . In animal models, CDU has been shown to lower systolic blood pressure .
Action Environment
The action, efficacy, and stability of CDU can be influenced by various environmental factors. For instance, the physiological environment, such as the presence of angiotensin II, can influence the anti-hypertensive effects of CDU . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Cyclohexyl-3-dodecylurea plays a significant role in biochemical reactions by inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, 1-Cyclohexyl-3-dodecylurea increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects . This compound interacts with sEH through a strong, selective, competitive, and tight-binding mechanism, effectively reducing the enzyme’s activity .
Cellular Effects
1-Cyclohexyl-3-dodecylurea has been shown to influence various cellular processes. It decreases the proliferation of human vascular smooth muscle cells, which is beneficial in preventing conditions such as hypertension . Additionally, this compound has protective effects on kidney vasculature and glomeruli in animal models of hypertension . By increasing EET levels, 1-Cyclohexyl-3-dodecylurea also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antihypertensive properties .
Molecular Mechanism
At the molecular level, 1-Cyclohexyl-3-dodecylurea exerts its effects by binding to the active site of soluble epoxide hydrolase (sEH), inhibiting its activity . This inhibition prevents the hydrolysis of EETs into less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . The elevated EET levels contribute to the compound’s anti-inflammatory and vasodilatory effects . Additionally, 1-Cyclohexyl-3-dodecylurea has been shown to lower blood pressure in hypertensive animal models through this mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclohexyl-3-dodecylurea have been observed to change over time. Chronic administration of this compound in hypertensive rats for 10 days resulted in a significant reduction in blood pressure . The stability and degradation of 1-Cyclohexyl-3-dodecylurea in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing hypertension and protecting renal function .
Dosage Effects in Animal Models
The effects of 1-Cyclohexyl-3-dodecylurea vary with different dosages in animal models. In hypertensive rats, a dosage of 3 mg/day for 10 days significantly lowered blood pressure . The compound’s effects at higher doses and potential toxic or adverse effects have not been thoroughly investigated. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .
Metabolic Pathways
1-Cyclohexyl-3-dodecylurea is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase (sEH) . The metabolism of this compound in rat and human hepatic microsomes results in the formation of several metabolites, including the corresponding ω-carboxylate . The initial step of its metabolism is catalyzed by cytochrome P450 enzymes, followed by further metabolism involving dehydrogenases . These metabolic pathways enhance the compound’s sEH inhibition potency and contribute to its prodrug characteristics .
Transport and Distribution
1-Cyclohexyl-3-dodecylurea is a cell-permeable compound that can easily enter cells and tissues . Its transport and distribution within cells and tissues are facilitated by its lipophilic nature, allowing it to interact with cellular membranes and reach its target enzyme, soluble epoxide hydrolase (sEH) . The compound’s localization and accumulation within cells have not been extensively studied, but its cell-permeable properties suggest efficient distribution within the cellular environment .
Subcellular Localization
The subcellular localization of 1-Cyclohexyl-3-dodecylurea has not been explicitly detailed in the literature. Given its role as an inhibitor of soluble epoxide hydrolase (sEH), it is likely to be found in cellular compartments where sEH is active . This includes the cytoplasm and possibly other organelles involved in the metabolism of epoxyeicosatrienoic acids (EETs) .
Propiedades
IUPAC Name |
1-cyclohexyl-3-dodecylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEWFBSYPFIYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403288 | |
| Record name | 1-cyclohexyl-3-dodecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402939-18-8 | |
| Record name | 1-cyclohexyl-3-dodecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Cyclohexyl-3-dodecylurea interact with its target and what are the downstream effects?
A1: 1-Cyclohexyl-3-dodecylurea (CDU) acts as an inhibitor of soluble epoxide hydrolase (sEH) [, , ]. This enzyme typically catalyzes the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) []. EETs exhibit antihypertensive and anti-inflammatory properties, playing a vital role in maintaining renal vascular function []. By inhibiting sEH, CDU effectively increases EET levels, leading to improved renal vascular function and protection against hypertension-induced damage [].
Q2: What is the role of 1-Cyclohexyl-3-dodecylurea in the context of human coronary arterioles?
A2: Research indicates that both EETs and DHETs can dilate human coronary arterioles (HCAs) through the activation of BKCa channels, suggesting their potential role as endothelium-derived hyperpolarizing factors (EDHFs) in the human heart []. Interestingly, CDU has been found to enhance the dilation caused by 14,15-EET while reducing the dilation observed with 11,12-EET in HCAs []. This contrasting effect highlights the complex interplay between different EET regioisomers and underscores the potential of sEH inhibition as a strategy for modulating myocardial perfusion [].
Q3: Does 1-Cyclohexyl-3-dodecylurea exhibit inhibitory activity against other epoxide hydrolases?
A3: While recognized as an sEH inhibitor, research reveals that CDU also inhibits EH3 (ABHD9), a member of a newly identified family of mammalian epoxide hydrolases []. This finding carries significant implications for the pharmacological profile of CDU and similar sEH inhibitors, especially considering sEH is being explored as a potential drug target for hypertension and type II diabetes [].
Q4: What are the limitations of using 1-Cyclohexyl-3-dodecylurea as a pharmacological tool to study the effects of sEH inhibition?
A4: While CDU effectively inhibits sEH, it's important to recognize its limitations. Research suggests that the vasodilatory effects of adamantyl-urea sEH inhibitors, like AUDA, are more potent than CDU in mesenteric resistance arteries []. This difference highlights that the structural features of sEH inhibitors, particularly the presence of an adamantyl group and carbon chain length, significantly impact their activity and underscores the need to consider these factors when interpreting experimental results.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)
![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)
![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)



![6-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B1229494.png)
![2-[[4-[[Butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1229496.png)

![[6-[2-[4-(11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1229498.png)
![5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)